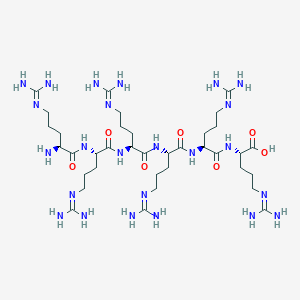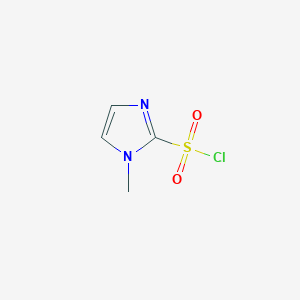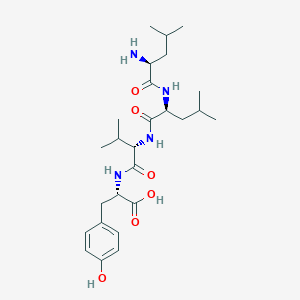
3-Azidopropanenitrile
Vue d'ensemble
Description
3-Azidopropanenitrile is a chemical compound with the molecular formula C3H4N4 . Its average mass is 96.091 Da and its monoisotopic mass is 96.043594 Da .
Molecular Structure Analysis
The molecular structure of 3-Azidopropanenitrile consists of 3 carbon atoms, 4 hydrogen atoms, and 4 nitrogen atoms . For more detailed structural analysis, you may need to refer to specific scientific literature or databases.Applications De Recherche Scientifique
Magnetic Anisotropy in Co(II)-azido Complexes
The study of azido ligands in magnetochemistry has highlighted their significant influence on magnetic anisotropy, particularly in a novel Co(II)-azido complex. This research delves into the electronic structure, magnetic data analysis, and the application of multireference electronic structure methods to understand the ligand field of the azido ligand. It concludes that the azido ligand acts as a strong σ and π donor, affecting magnetic properties through changes in Lewis basicity and Co-N bond distances, shedding light on the behavior of azido complexes in magnetic fields (Schweinfurth et al., 2015).
Peptide Synthesis via Copper-catalyzed Cycloadditions
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, yielding 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, showcases the application of 3-azidopropanenitrile in peptide synthesis. This methodology, compatible with solid-phase peptide synthesis, highlights the azide-alkyne cycloaddition's potential for introducing 1,2,3-triazole moieties into peptides, providing a pathway for the synthesis of diversely functionalized peptides (Tornøe, Christensen, & Meldal, 2002).
Synthesis and Reactivity of Ruthenium Azido Complexes
Research into ruthenium azido complexes offers insights into their synthesis, reactivity, and potential applications in catalysis. The study examines the ligand substitution reactions, [3 + 2] cycloaddition reactions, and the formation of metal-bound heterocyclic complexes. This work elucidates the azido group's role in facilitating diverse organic transformations, including the dimerization of terminal alkynes in organic and aqueous media, showcasing the azido group's versatility in organometallic chemistry (Chen et al., 2009).
Copper-catalyzed Azidocyanation of Aryl Alkenes
The development of a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes presents a novel method for synthesizing α-azido-propanenitriles. This approach facilitates the generation of 3-amino-2-arylpropanoic acid, demonstrating 3-azidopropanenitrile's potential as a building block in organic synthesis. The process underscores the strategic use of the azido group in introducing functional groups to aryl alkenes, enabling the synthesis of compounds with valuable biological and chemical properties (Xu et al., 2014).
Propriétés
IUPAC Name |
3-azidopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVIHZUOANZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550433 | |
| Record name | 3-Azidopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopropanenitrile | |
CAS RN |
23648-56-8 | |
| Record name | 3-Azidopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)





![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)


